molecular formula C14H23N3NaO10 B089557 Pentasodium diethylenetriaminepentaacetate CAS No. 140-01-2

Pentasodium diethylenetriaminepentaacetate

Cat. No.: B089557
CAS No.: 140-01-2
M. Wt: 416.34 g/mol
InChI Key: HVLGAHRQYRRROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentasodium diethylenetriaminepentaacetate is a useful research compound. Its molecular formula is C14H23N3NaO10 and its molecular weight is 416.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pentasodium DTPA, also known as Pentasodium diethylenetriaminepentaacetate or PENTASODIUM PENTETATE, is a synthetic polyamino carboxylic acid . Here is an overview of its mechanism of action:

Target of Action

Pentasodium DTPA’s primary targets are metal ions , specifically transuranic radionuclides such as plutonium, americium, and curium . It has eight coordinate bond-forming sites that can sequester these metal ions and form highly stable DTPA-metal ion complexes .

Mode of Action

The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which then promote the elimination of these radionuclides by glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by Pentasodium DTPA primarily involve the chelation and elimination of metal ions . By forming stable complexes with these ions, DTPA prevents them from participating in harmful biochemical reactions within the body .

Pharmacokinetics

Pentasodium DTPA is eliminated from the body through the kidneys . Its pharmacokinetic properties allow it to increase the rates of elimination of internally deposited radionuclides . This is particularly useful in medical imaging and the treatment of internal contamination .

Result of Action

The result of Pentasodium DTPA’s action is the increased elimination of harmful radionuclides from the body . This reduces the committed effective dose of ionizing radiation delivered to tissues, thereby mitigating the acute and long-term health consequences of internal contamination .

Action Environment

The action of Pentasodium DTPA can be influenced by environmental factors. For instance, it is used in the presence of oxidizers such as peroxide when metal chelates of greater stability or solubility are sought . Additionally, it is typically administered as the calcium or zinc salt (Ca or Zn-DTPA), as these ions are readily displaced by more highly charged cations .

Properties

CAS No.

140-01-2

Molecular Formula

C14H23N3NaO10

Molecular Weight

416.34 g/mol

IUPAC Name

pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);

InChI Key

HVLGAHRQYRRROV-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na]

140-01-2

physical_description

DryPowder;  Liquid

Pictograms

Irritant; Health Hazard

Related CAS

13078-36-9
7578-43-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40% aqueous pentasodium diethylenetriaminepentaacetate solution was prepared by mixing together sodium hydroxide, deionized water and the diethylenetriaminepentaacetic acid (as obtained in Example 1) having the reduced total content of the nitrilotriacetic acid (salt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
pentasodium diethylenetriaminepentaacetate
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentasodium diethylenetriaminepentaacetate
Reactant of Route 2
Pentasodium diethylenetriaminepentaacetate
Reactant of Route 3
Pentasodium diethylenetriaminepentaacetate
Reactant of Route 4
Pentasodium diethylenetriaminepentaacetate
Reactant of Route 5
Pentasodium diethylenetriaminepentaacetate
Reactant of Route 6
Pentasodium diethylenetriaminepentaacetate
Customer
Q & A

Q1: What is the primary function of Pentasodium Pentetate in cosmetic formulations?

A1: Pentasodium Pentetate acts as a chelating agent in cosmetics. [] It achieves this by removing calcium and magnesium ions, which can negatively affect product performance. For instance, these ions can hinder foaming and cleansing, and also cause cloudiness in otherwise clear cosmetic solutions. []

Q2: Are there safety concerns regarding the use of Pentasodium Pentetate in cosmetics?

A2: Several studies suggest that Pentasodium Pentetate is safe for cosmetic use at current concentrations. Acute oral and dermal toxicity studies in rats revealed high LD50 values, indicating low toxicity. [] Additionally, clinical tests showed it to be non-irritating to moderately irritating and a non-sensitizer. [] Importantly, its poor skin penetration further minimizes potential systemic exposure. []

Q3: Has the safety of Pentasodium Pentetate been compared to other chelating agents used in cosmetics?

A3: Yes, the safety profile of Pentasodium Pentetate appears comparable to other approved chelating agents. Similar to EDTA and its salts, Pentasodium Pentetate has been deemed safe for cosmetic use. [] Other chelating agents, including Meta-, Tri-, and Hexam-etaphosphate salts, and Metasilicate salts (when formulated to avoid irritation), have also been found safe for such applications. []

Q4: Is there a specific application where Pentasodium Pentetate proves particularly effective?

A4: Pentasodium Pentetate finds significant use in hair dyes and colors, with concentrations ranging from 0.1% to 1.0%. [] This suggests its effectiveness in chelating metal ions that may interfere with the dyeing process or color stability in these products.

Q5: Beyond cosmetics, are there other known applications for Pentasodium Pentetate?

A5: Yes, research highlights its utility in separating americium and curium from lanthanide elements. [] In the "Talspeak" process, Pentasodium diethylenetriaminepentaacetate (Na5DTPA) selectively complexes with trivalent actinides. This allows for the efficient extraction of lanthanides using an organophosphate, effectively separating these elements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.